molecular formula C11H13NO2 B8395179 1,2,3,4-Tetrahydroquinolin-5-yl acetate

1,2,3,4-Tetrahydroquinolin-5-yl acetate

Cat. No. B8395179
M. Wt: 191.23 g/mol
InChI Key: OBUNRANDXAGARZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07781454B2

Procedure details

In accordance with J. Org. Chem. 1978, 43 (10), 1975-1980, PtO2 (120 mg, 1.06 mmol) and concentrated HCl (20 μL) were added to a solution of quinolin-5-yl acetate (1.0 g, 5.34 mmol) in EtOH (30 mL) and the mixture was purged with N2 followed by H2. The mixture was then stirred at room temperature for 48 hours, at which point the starting material had been consumed as determined by LC-MS. The reaction mixture was then filtered through celite, and washed with MeOH, chloroform, and a small amount of TEA. The filtrate was concentrated under reduced pressure, and the resulting residue was purified on a silica gel column (10% to 80% EtOAc/hexanes) to afford the title product. LRMS (M+1)=192.3
[Compound]
Name
( 10 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 μL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[C:2]([O:5][C:6]1[CH:15]=[CH:14][CH:13]=[C:12]2[C:7]=1[CH:8]=[CH:9][CH:10]=[N:11]2)(=[O:4])[CH3:3]>CCO.O=[Pt]=O>[C:2]([O:5][C:6]1[CH:15]=[CH:14][CH:13]=[C:12]2[C:7]=1[CH2:8][CH2:9][CH2:10][NH:11]2)(=[O:4])[CH3:3]

Inputs

Step One
Name
( 10 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 μL
Type
reactant
Smiles
Cl
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)OC1=C2C=CC=NC2=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
CCO
Name
Quantity
120 mg
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred at room temperature for 48 hours, at which point the starting material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was purged with N2
CUSTOM
Type
CUSTOM
Details
had been consumed
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through celite
WASH
Type
WASH
Details
washed with MeOH, chloroform
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified on a silica gel column (10% to 80% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C)(=O)OC1=C2CCCNC2=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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